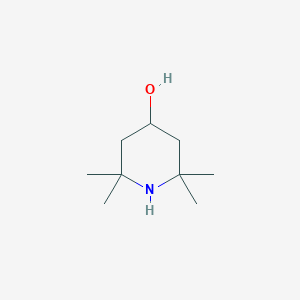

2,2,6,6-Tetrametil-4-piperidinol

Descripción general

Descripción

Biotina LC hidrazida: es un reactivo de biotinilación activado por hidrazida de longitud media, que se utiliza para etiquetar glicoproteínas y otros compuestos que contienen carbohidratos con azúcares oxidables o aldehídos . Es altamente soluble en dimetilsulfóxido (DMSO) y es permeable a la membrana .

Aplicaciones Científicas De Investigación

Química: La biotina LC hidrazida se utiliza para la biotinilación de glicoproteínas y otros compuestos que contienen carbohidratos. Esto permite la detección y purificación de estas moléculas utilizando sondas o resinas de estreptavidina .

Biología: En la investigación biológica, la biotina LC hidrazida se utiliza para el etiquetado de la superficie celular y el aislamiento de glicoproteínas de la superficie celular . También se utiliza para etiquetar anticuerpos, lo que permite su detección y purificación sin afectar sus sitios de unión al antígeno .

Medicina: La biotina LC hidrazida se utiliza en ensayos de diagnóstico para etiquetar glicoproteínas y otras biomoléculas. Este etiquetado facilita la detección de proteínas específicas en muestras biológicas complejas .

Industria: En aplicaciones industriales, la biotina LC hidrazida se utiliza para la biotinilación de enzimas y otras proteínas para mejorar su estabilidad y actividad .

Mecanismo De Acción

La biotina LC hidrazida ejerce sus efectos mediante la reacción con grupos aldehído formados por la oxidación de residuos de azúcar. El grupo hidrazida forma un enlace de hidrazona con el aldehído, que se puede reducir aún más a un enlace de amina secundaria estable . Esta reacción es altamente específica y se produce en condiciones suaves, lo que la hace adecuada para el etiquetado de biomoléculas sensibles .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La biotina LC hidrazida se sintetiza mediante la reacción de biotina con un grupo hidrazida. El grupo hidrazida reacciona con los grupos carbonilo (aldehídos y cetonas) para formar un enlace hidrazona . La reacción generalmente se produce en condiciones ligeramente ácidas (pH 4-6) en tampones como acetato de sodio .

Métodos de producción industrial: En entornos industriales, la producción de biotina LC hidrazida implica la oxidación de glicoproteínas con periodato de sodio para generar grupos aldehído. Estos grupos aldehído reaccionan luego con el grupo hidrazida de la biotina LC hidrazida para formar enlaces de hidrazona estables .

Análisis De Reacciones Químicas

Tipos de reacciones:

Sustitución: Las hidrazidas se pueden conjugar a ácidos carboxílicos utilizando química de carbodiimida.

Reactivos y condiciones comunes:

Agente oxidante: El periodato de sodio (NaIO4) se utiliza comúnmente para oxidar los residuos de azúcar a aldehídos.

Agente reductor: El cianoborohidruro de sodio se utiliza para reducir los enlaces de hidrazona a enlaces de amina secundaria.

Tampón: El tampón de acetato de sodio (pH 4-6) se utiliza para la reacción de hidrazida.

Productos principales:

Enlaces de hidrazona: Formados por la reacción de los grupos hidrazida con los aldehídos.

Aminas secundarias: Formadas por la reducción de los enlaces de hidrazona.

Comparación Con Compuestos Similares

Compuestos similares:

Biotina hidrazida: Un reactivo más simple con un brazo espaciador más corto.

Hidrazida-PEG4-Biotina: Contiene un brazo espaciador de polietilenglicol (PEG) de cadena larga, soluble en agua, que reduce la impedancia estérica y aumenta la solubilidad.

Unicidad: La biotina LC hidrazida es única debido a su brazo espaciador de longitud media, que proporciona un equilibrio entre la reducción de la impedancia estérica y el mantenimiento de la solubilidad . Esto la hace adecuada para una amplia gama de aplicaciones, desde el etiquetado de glicoproteínas hasta el aislamiento de proteínas de la superficie celular .

Actividad Biológica

2,2,6,6-Tetramethyl-4-piperidinol (TMP) is a synthetic compound belonging to the class of piperidine derivatives. It is primarily recognized for its application in various industrial processes, particularly as a light stabilizer and antioxidant in polymers. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic uses.

- IUPAC Name : 2,2,6,6-tetramethylpiperidin-4-ol

- Molecular Formula : C₉H₁₉NO

- Molecular Weight : 157.257 g/mol

- CAS Number : Not available

Biological Activity Overview

TMP has been studied for its various biological activities, including:

- Antioxidant Properties : TMP exhibits significant antioxidant activity, which is beneficial in preventing oxidative stress-related damage in biological systems.

- Stabilization Effects : It serves as a stabilizer for organic materials against light and thermal degradation.

The biological activity of TMP can be attributed to its ability to scavenge free radicals and inhibit oxidative processes. Its structure allows it to interact with reactive oxygen species (ROS), thereby reducing cellular damage.

Antioxidant Activity

A study highlighted the antioxidant capabilities of TMP when tested against various free radicals. The results indicated that TMP effectively reduced oxidative stress markers in cellular models, demonstrating its potential as a protective agent against oxidative damage .

Light Stabilization

TMP has been utilized as a light stabilizer in polymers. Its effectiveness was evaluated in several case studies where it significantly improved the durability of polymeric materials under UV exposure. The compound's ability to absorb UV radiation and prevent photodegradation was quantitatively assessed .

Case Studies

Toxicological Data

While TMP is generally considered safe at low concentrations, studies have indicated potential toxicity at higher doses. The compound is not naturally occurring and is only found in individuals exposed to it or its derivatives . Monitoring exposure levels is essential to mitigate any adverse health effects.

Propiedades

IUPAC Name |

2,2,6,6-tetramethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)5-7(11)6-9(3,4)10-8/h7,10-11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVUCLWJZJHFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029655 | |

| Record name | 2,2,6,6-Tetramethyl- 4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4-Piperidinol, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2403-88-5 | |

| Record name | 4-Hydroxy-2,2,6,6-tetramethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lastar A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lastar A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinol, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,6,6-Tetramethyl- 4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,6,6-TETRAMETHYL-4-PIPERIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS23Q8EGZ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.